cis-2,5-Dimethylpyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “cis-2,5-Dimethylpyrrolidine hydrochloride” can be represented by the linear formula C6H14ClN . The InChI code for this compound is 1S/C6H13N.ClH/c1-5-3-4-6 (2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; .Physical And Chemical Properties Analysis
“Cis-2,5-Dimethylpyrrolidine hydrochloride” is a white solid . It has a molecular weight of 135.64 . The boiling point of the related compound 2,5-Dimethylpyrrolidine is 105-106 °C , and its density is 0.81 g/mL at 25 °C .Scientific Research Applications
Metabolism Studies
Mitchell and Waring (1978) investigated the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, including rats, rabbits, guinea-pigs, and mice. They found that the major metabolite in all species was cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide, both free and as glucuronide and sulphate conjugates. This study suggests the compound's potential for metabolic research in various animal models (Mitchell & Waring, 1978).
Synthesis and Stereochemistry
Yamamoto et al. (1993) explored a synthesis method for enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry, starting from dimethyl rac-2,5-dibromoadipate. This research is crucial for understanding the synthesis and properties of such compounds, including cis-2,5-dimethylpyrrolidine derivatives (Yamamoto et al., 1993).
Reductive Amination Studies
Boga, Manescalchi, and Savoia (1994) conducted studies on the reductive amination of 2,5-hexanedione and 2,6-heptanedione, leading to the formation of 2,5-dimethylpyrrolidines. Their work is significant in understanding the diastereoselectivity involved in the synthesis of such compounds (Boga, Manescalchi, & Savoia, 1994).
Application in Medicinal Chemistry
Wright et al. (2006) synthesized a series of cis-2,5-dicyanopyrrolidine alpha-amino amides and evaluated them as inhibitors of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes. This research highlights the potential medicinal applications of cis-2,5-dimethylpyrrolidine derivatives in treating chronic diseases (Wright et al., 2006).
NMR Spectroscopy in Stereochemical Analysis
Aliev et al. (1990) used NMR spectroscopy to investigate the stereochemistry of N-substituted 2,5-dimethyl-4-piperidinones. This study is crucial for understanding the molecular structure and conformations of related compounds, which is essential in various fields of chemistry and pharmaceuticals (Aliev et al., 1990).
Safety And Hazards
“Cis-2,5-Dimethylpyrrolidine hydrochloride” is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .
properties
IUPAC Name |
(2R,5S)-2,5-dimethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-KNCHESJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,5-Dimethylpyrrolidine hydrochloride | |
CAS RN |
4209-65-8 | |
Record name | rac-(2R,5S)-2,5-dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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